molecular formula C26H25N7O2 B6572558 N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide CAS No. 1005974-18-4

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide

Cat. No.: B6572558
CAS No.: 1005974-18-4
M. Wt: 467.5 g/mol
InChI Key: CSVDQTGLQHJPAH-UHFFFAOYSA-N
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Description

N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2,3-dimethylphenyl group at position 1 and a 3-methylpyrazole moiety at position 2. The pyrazole ring is further functionalized with a 4-ethoxybenzamide group. Its molecular formula is C₃₃H₃₁N₇O₂, with an average molecular mass of 565.65 g/mol and a monoisotopic mass of 565.2533 g/mol . The compound’s ChemSpider ID is 1005974-18-4, and its IUPAC name reflects its complex substitution pattern.

Properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O2/c1-5-35-20-11-9-19(10-12-20)26(34)30-23-13-17(3)31-33(23)25-21-14-29-32(24(21)27-15-28-25)22-8-6-7-16(2)18(22)4/h6-15H,5H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVDQTGLQHJPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Pyrazolo[3,4-d]pyrimidine core with a 2,3-dimethylphenyl group and 4-ethoxybenzamide substituent .
  • Compound from : Hybrid thieno[3,2-d]pyrimidine-pyrazolo[3,4-d]pyrimidine system. The thieno-pyrimidine moiety may enhance π-stacking interactions compared to purely aromatic systems .
  • Compound from : Benzo[b]pyrazolo[3,4-f][1,5]diazocin fused-ring system. This extended conjugation could influence binding affinity but may reduce solubility .

Substituent Analysis

  • The 2,3-dimethylphenyl group may enhance lipophilicity, favoring membrane penetration .
  • Compound from : Chromen-4-one and fluorophenyl substituents. Fluorine atoms likely improve metabolic stability and bioavailability .
  • Compound from : Dimethylamino group at position 4 of the pyrazolo-pyrimidine. This electron-donating group could modulate electronic properties and hydrogen-bonding capacity .

Functional Group Impact on Activity

  • 4-Ethoxybenzamide (Target Compound) : The ethoxy group may balance hydrophobicity and solubility, while the benzamide could engage in hydrogen bonding with target proteins .
  • Chromen-4-one (): Known for antiangiogenic and antiproliferative effects, suggesting divergent applications compared to the target compound .

Research Findings and Trends

  • Structural Diversity: Fluorine and sulfur incorporation (e.g., thieno-pyrimidine in ) are emerging strategies to tune bioactivity and physicochemical properties .
  • Unresolved Questions : The target compound’s biological data (e.g., IC₅₀ values, selectivity) are absent in the evidence, limiting direct pharmacological comparisons.

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